![molecular formula C24H27N7O3 B5397802 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B5397802.png)
4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone, also known as PBTZ169, is a compound that has gained significant attention in recent years for its potential in treating tuberculosis (TB). TB is a bacterial infection that affects the lungs and is one of the top 10 causes of death worldwide. The emergence of drug-resistant strains of TB has made it crucial to develop new drugs to combat the disease. PBTZ169 has shown promising results in preclinical studies as a potential TB drug candidate.
Mécanisme D'action
The exact mechanism of action of 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone is not fully understood, but it is believed to target multiple pathways in the bacteria, including the respiratory chain and the cell wall biosynthesis pathway. 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone has also been shown to inhibit the activity of enzymes involved in the synthesis of mycolic acids, which are essential components of the bacterial cell wall.
Biochemical and Physiological Effects
4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone has been shown to have low toxicity in vitro and in vivo studies. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone has been shown to accumulate in the lungs, which is important for treating TB.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone is its potent activity against drug-resistant strains of Mycobacterium tuberculosis. This makes it a promising candidate for treating TB, which is a major global health problem. However, one of the limitations of 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone is its relatively low solubility, which can make it difficult to formulate for clinical use.
Orientations Futures
There are several future directions for research on 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone. One area of research is to optimize the synthesis method to improve the yield and purity of the compound. Another area of research is to further investigate the mechanism of action of 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone to better understand how it targets the bacteria. Additionally, clinical trials are needed to evaluate the safety and efficacy of 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone in humans. Finally, there is a need to develop formulations of 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone that can be used in combination with other TB drugs to improve treatment outcomes.
Conclusion
4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone is a promising compound for treating TB. Its potent activity against drug-resistant strains of Mycobacterium tuberculosis and good pharmacokinetic properties make it a promising candidate for further development. Future research is needed to optimize the synthesis method, investigate the mechanism of action, and evaluate the safety and efficacy of 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone in humans.
Méthodes De Synthèse
The synthesis of 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone involves a multi-step process that starts with the reaction of 4-phenoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine to form the final product. The synthesis method has been optimized to improve the yield and purity of 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone.
Applications De Recherche Scientifique
4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone has been extensively studied for its potential in treating TB. In vitro studies have shown that 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone has potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the bacteria that causes TB. 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone has also been shown to have synergistic effects when used in combination with other TB drugs, such as rifampicin and isoniazid.
Propriétés
IUPAC Name |
4,6-dimorpholin-4-yl-N-[(Z)-(4-phenoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O3/c1-2-4-20(5-3-1)34-21-8-6-19(7-9-21)18-25-29-22-26-23(30-10-14-32-15-11-30)28-24(27-22)31-12-16-33-17-13-31/h1-9,18H,10-17H2,(H,26,27,28,29)/b25-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQCOQWDYRHSTP-BWAHOGKJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)OC4=CC=CC=C4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C\C3=CC=C(C=C3)OC4=CC=CC=C4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.